molecular formula C10H7F2NO3 B3033752 (E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid CAS No. 1164538-71-9

(E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid

Katalognummer: B3033752
CAS-Nummer: 1164538-71-9
Molekulargewicht: 227.16 g/mol
InChI-Schlüssel: DVBSHLGHHLTWPZ-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid (IUPAC name: (Z)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid) is a maleamic acid derivative characterized by a conjugated α,β-unsaturated carbonyl system and a 2,4-difluoro-substituted aniline moiety. Its molecular weight is 227.16 g/mol, with a melting point of 190–192°C and a purity of ≥97% . The compound’s E-configuration (trans stereochemistry) at the double bond distinguishes it from Z-isomers, which exhibit distinct physicochemical and biological properties .

This compound has been studied in the context of epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibition, where its structural features—particularly the electron-withdrawing fluorine substituents—enhance binding affinity and metabolic stability .

Eigenschaften

IUPAC Name

(E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBSHLGHHLTWPZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid, with the chemical formula C10_{10}H7_7F2_2NO3_3 and CAS number 198077-70-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10_{10}H7_7F2_2NO3_3
Molar Mass227.16 g/mol
CAS Number198077-70-2
Structural FormulaStructural Formula

The biological activity of (E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid primarily revolves around its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing downstream signaling pathways that are crucial for cellular responses.

Anticancer Properties

Research indicates that (E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid exhibits anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancers. The compound appears to induce apoptosis and inhibit cell migration, which are critical factors in cancer metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. Its efficacy against resistant strains suggests potential applications in treating infections where conventional antibiotics fail.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the impact of (E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanistic studies revealing activation of caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising potential as an antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

EGFR-TK Inhibition

Derivatives of 4-anilinoquinazolines highlight the significance of the 2,4-difluoroanilino group. For example:

  • Derivative 3l: Incorporates a 4-(2,4-difluoroanilino) group on a 6-bromoquinazoline framework, yielding an EGFR-TK LC50 of 37.66 nM, comparable to Gefitinib (31.44 nM) .
  • Derivative 3g: Substituted with a 4-(2-fluoroanilino) group, shows reduced activity (LC50 = 70.05 nM), underscoring the necessity of dual fluorine substituents for optimal inhibition .
  • Derivative 4l : Replacing the 6-bromo group with a 4-fluorophenyl reduces potency (LC50 = 59.21 nM), indicating steric and electronic sensitivity at the quinazoline C-6 position .

Table 1: EGFR-TK Inhibitory Activity of Selected Analogs

Compound Substituents LC50 (nM) Reference
Gefitinib (Standard) - 31.44
3l 4-(2,4-Difluoroanilino), 6-Br 37.66
3g 4-(2-Fluoroanilino) 70.05
4l 4-Fluorophenyl at C-6 59.21
Fatty Acid-Binding Protein 4 (FABP4) Inhibition
  • (Z)-4-(4-Bromo-2-chloroanilino)-4-oxobut-2-enoic acid: Exhibits an IC50 of 3.4 µM against FABP4, demonstrating that halogen substituents (Br, Cl) can modulate binding but with lower potency compared to fluorinated analogs .
Tyrosinase Inhibition

Stereochemical and Substituent Effects

E vs. Z Configuration
  • Maleanilic Acids : Z-isomers (e.g., (Z)-4-((4-bromobenzyl)selanyl)phenyl analogs) exhibit coupling constants (J = 8.5–12.4 Hz) indicative of cis-configuration, influencing solubility and intermolecular interactions . The E-isomer’s trans geometry may alter binding modes in enzymatic pockets.
Fluorine Substitution Patterns
  • 2,4-Difluoro vs. Mono-Fluoro: The 2,4-difluoroanilino group enhances EGFR-TK inhibition (3l vs. 3g) due to increased lipophilicity and optimized hydrogen bonding .
  • 4-Fluorophenoxy Phenyl Derivatives: Substitution at the quinazoline C-6 position (e.g., 4l) reduces activity, highlighting positional sensitivity .

Physicochemical Properties

Table 2: Key Physicochemical Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Configuration Reference
(E)-4-(2,4-Difluoroanilino)-4-oxobut-2-enoic acid 227.16 190–192 E
(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid 209.17 - Z
(Z)-4-(4-Bromo-2-chloroanilino)-4-oxobut-2-enoic acid 307.56 - Z

Host-Guest Complexation

  • (E)-4-(Anthracen-2-ylamino)-4-oxobut-2-enoic acid (2-AHD): Forms a 1:1 inclusion complex with Q[7] cucurbituril, with a binding constant of 7.70 × 10<sup>5</sup> M<sup>−1</sup>. This suggests that similar anilino-oxobut-enoic acid derivatives could serve as drug delivery carriers .

Q & A

Q. What synthetic routes are commonly employed to prepare (E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid?

The compound is synthesized via condensation reactions between maleic anhydride derivatives and substituted anilines. For example, analogous compounds like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid were prepared by reacting maleic anhydride with 4-methylaniline in acetic acid, followed by purification via recrystallization . Modifications to this method, such as using non-aqueous solvents (e.g., DMF or THF) and controlled temperature, can optimize yield and stereoselectivity for the (E)-isomer.

Q. How can the solubility of (E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid be experimentally determined?

Q. How do fluorine substituents influence the electronic and reactive properties of this compound?

Fluorine's electron-withdrawing effect increases the electrophilicity of the α,β-unsaturated carbonyl system, enhancing reactivity in Michael additions or nucleophilic substitutions. Computational studies (e.g., DFT) reveal reduced electron density at the β-carbon, facilitating interactions with nucleophiles like thiols or amines . Comparative crystallographic data for fluorinated analogs show shorter C-F bond lengths (1.34 Å) and altered dihedral angles in the aromatic ring, impacting molecular packing .

Q. What strategies resolve contradictions in reported dissociation constants (pKa) for similar compounds?

Discrepancies in pKa values (e.g., 2.81 ± 0.25 for a methyl-substituted analog ) arise from solvent polarity and measurement techniques. To reconcile

  • Use potentiometric titration in standardized non-aqueous solvents (e.g., DMSO-water mixtures).
  • Validate results with computational pKa prediction tools (e.g., COSMO-RS) that account for solvation effects .

Q. How can the compound’s bioactivity be evaluated in antimicrobial assays?

  • Microbial growth inhibition assays (e.g., broth microdilution) test efficacy against Gram-positive/negative bacteria. For analogs like 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, MIC values range from 16–64 µg/mL .
  • Mechanistic studies involve Michael addition reactions with microbial enzymes (e.g., glutathione S-transferase), monitored via LC-MS to track adduct formation .

Q. What crystallographic methods determine the compound’s solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions. For fluorinated analogs, refinement parameters (R-factor < 0.05) and Hirshfeld surface analysis reveal dominant F···H and O···H contacts influencing crystal stability .

Methodological Considerations

  • Synthesis Optimization : Use kinetic vs. thermodynamic control (e.g., low-temperature conditions) to favor the (E)-isomer .
  • Data Validation : Cross-reference spectroscopic data with computational simulations (e.g., Gaussian NMR chemical shift predictions) .
  • Contradiction Mitigation : Replicate experiments under standardized conditions and employ meta-analysis of historical datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(2,4-difluoroanilino)-4-oxobut-2-enoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.